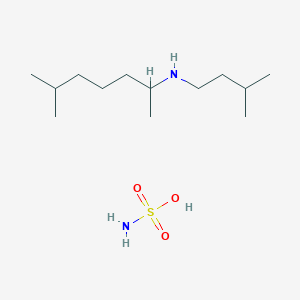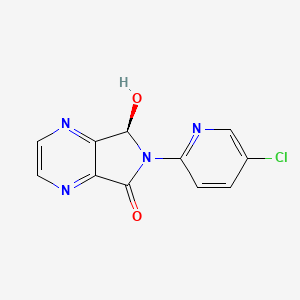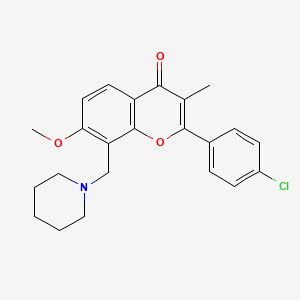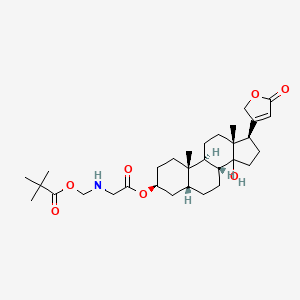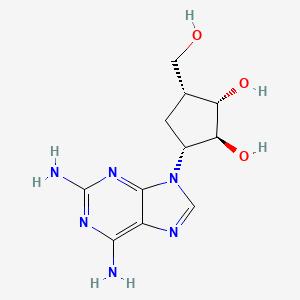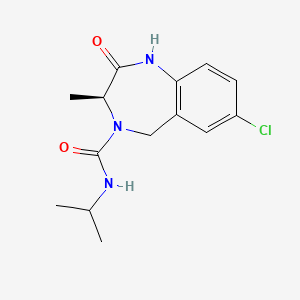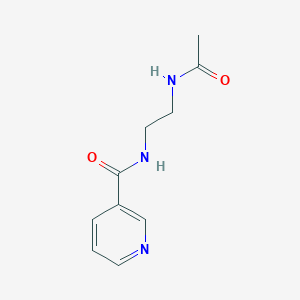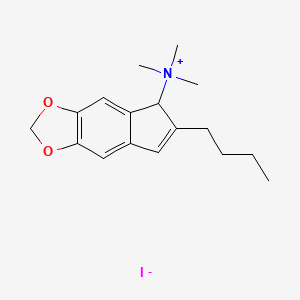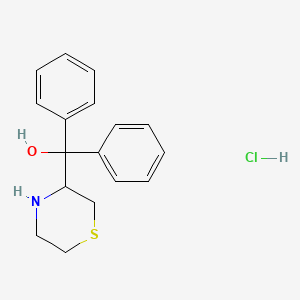
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a phenoxy group and a complex side chain containing a 3,4-dimethoxyphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the methylation of a phenol derivative to introduce methoxy groups at the 3 and 4 positions.
Preparation of the side chain: The side chain is synthesized by reacting the 3,4-dimethoxyphenyl intermediate with a suitable alkylating agent to introduce the 2-methylpropoxy group.
Coupling with benzene: The final step involves the coupling of the prepared side chain with a benzene ring substituted with a phenoxy group. This is typically achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring or the side chain, resulting in the formation of partially or fully hydrogenated products.
Substitution: The benzene ring and the phenoxy group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve alkoxides or amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds and reduced side chain derivatives.
Substitution: Halogenated or nitrated aromatic compounds and substituted ethers.
Applications De Recherche Scientifique
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxy groups and the phenoxy group can influence its binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-4-phenoxy-: Similar structure but with a different substitution pattern on the benzene ring.
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-: Another isomer with a different substitution pattern.
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-methoxy-: Contains an additional methoxy group on the benzene ring.
Uniqueness
The unique combination of the 3,4-dimethoxyphenyl group and the phenoxy group in Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from its isomers and other similar compounds.
Propriétés
Numéro CAS |
80853-91-4 |
|---|---|
Formule moléculaire |
C25H28O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1,2-dimethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H28O4/c1-25(2,20-13-14-23(26-3)24(16-20)27-4)18-28-17-19-9-8-12-22(15-19)29-21-10-6-5-7-11-21/h5-16H,17-18H2,1-4H3 |
Clé InChI |
YZEITIPUNFISNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


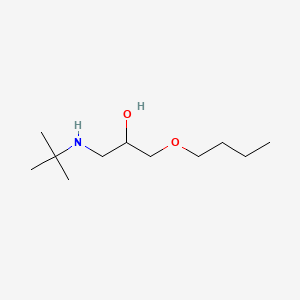
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
